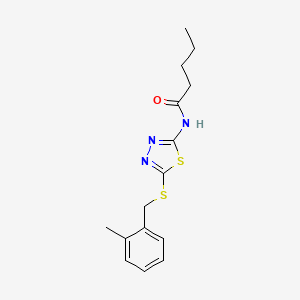![molecular formula C19H13N3O2S B11187610 N-{5-[(E)-2-(Furan-2-YL)ethenyl]-1,3,4-thiadiazol-2-YL}naphthalene-1-carboxamide](/img/structure/B11187610.png)
N-{5-[(E)-2-(Furan-2-YL)ethenyl]-1,3,4-thiadiazol-2-YL}naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(1E)-2-(FURAN-2-YL)ETHENYL]-1,3,4-THIADIAZOL-2-YL}NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that features a combination of furan, thiadiazole, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(1E)-2-(FURAN-2-YL)ETHENYL]-1,3,4-THIADIAZOL-2-YL}NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl ethenyl intermediate, which is then reacted with a thiadiazole derivative. The final step involves coupling this intermediate with naphthalene-1-carboxamide under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(1E)-2-(FURAN-2-YL)ETHENYL]-1,3,4-THIADIAZOL-2-YL}NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the ethenyl group can produce ethyl-substituted compounds .
Scientific Research Applications
N-{5-[(1E)-2-(FURAN-2-YL)ETHENYL]-1,3,4-THIADIAZOL-2-YL}NAPHTHALENE-1-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{5-[(1E)-2-(FURAN-2-YL)ETHENYL]-1,3,4-THIADIAZOL-2-YL}NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its structural features allow it to interact with cellular membranes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Shares the thiadiazole and furan moieties but differs in the presence of a thiazolidinone ring.
(E)-6-[2-(Furan-2-yl)ethenyl]-1,2,4-triazin-5-ones: Contains a similar furan-2-yl ethenyl group but is linked to a triazinone ring instead of naphthalene.
Uniqueness
N-{5-[(1E)-2-(FURAN-2-YL)ETHENYL]-1,3,4-THIADIAZOL-2-YL}NAPHTHALENE-1-CARBOXAMIDE is unique due to its combination of furan, thiadiazole, and naphthalene moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets and pathways, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C19H13N3O2S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[5-[(E)-2-(furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H13N3O2S/c23-18(16-9-3-6-13-5-1-2-8-15(13)16)20-19-22-21-17(25-19)11-10-14-7-4-12-24-14/h1-12H,(H,20,22,23)/b11-10+ |
InChI Key |
QSAMXMLPKOIQLX-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)/C=C/C4=CC=CO4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)C=CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'-(3-Fluorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B11187536.png)
![(1Z)-1-[(3-chlorophenyl)imino]-N-ethyl-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinoline-5-carboxamide](/img/structure/B11187537.png)

![Ethyl 3-amino-3-[4-(propan-2-yloxy)phenyl]propanoate](/img/structure/B11187549.png)
![3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione](/img/structure/B11187554.png)
![2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11187556.png)
![N-(4-methoxyphenyl)-7-methyl-2-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11187557.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide](/img/structure/B11187562.png)

![2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B11187576.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one](/img/structure/B11187578.png)
![9-[4-(benzyloxy)phenyl]-2-methyl-3-phenyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11187585.png)
![3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11187587.png)
